molecular formula C10H7N3O3 B3055958 Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- CAS No. 68090-13-1

Methanone, 1H-imidazol-2-yl(4-nitrophenyl)-

Cat. No.: B3055958
CAS No.: 68090-13-1
M. Wt: 217.18 g/mol
InChI Key: DJGKRSACPRIIDR-UHFFFAOYSA-N
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Description

Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- is a compound that features an imidazole ring substituted with a nitrophenyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which contributes to its unique chemical properties. The nitrophenyl group adds further complexity and reactivity to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The nitrophenyl group can then be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under strong oxidizing conditions, leading to the formation of imidazole N-oxides.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Amino-substituted imidazole derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The nitrophenyl group can participate in electron transfer reactions, influencing redox processes within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methanone, 1H-imidazol-2-yl(4-chlorophenyl)-: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    Methanone, 1H-imidazol-2-yl(4-methylphenyl)-: Contains a methylphenyl group, leading to different reactivity and properties.

    Methanone, 1H-imidazol-2-yl(4-aminophenyl)-: Features an aminophenyl group, which can participate in different types of chemical reactions.

Uniqueness

Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior and coordination chemistry .

Properties

IUPAC Name

1H-imidazol-2-yl-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-9(10-11-5-6-12-10)7-1-3-8(4-2-7)13(15)16/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGKRSACPRIIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497889
Record name (1H-Imidazol-2-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68090-13-1
Record name (1H-Imidazol-2-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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